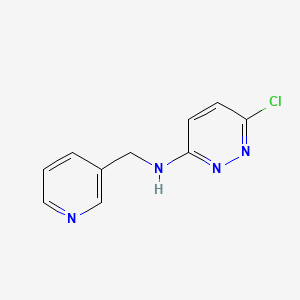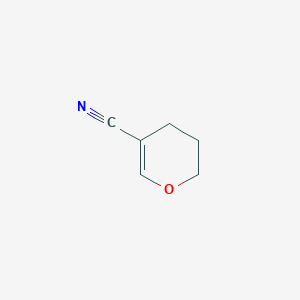
3,4-dihydro-2H-pyran-5-carbonitrile
Vue d'ensemble
Description
3,4-dihydro-2H-pyran-5-carbonitrile is a heterocyclic compound . The six-membered C5O ring has the unsaturation adjacent to oxygen . It is structurally similar to cyclohexene, an important molecule in stereochemistry .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyrans can be achieved via a catalytic multicomponent reaction . In this transformation, the conjugated base of malonitrile reacts with a reactive nitrilium ion derived from the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction has been successfully utilized to synthesize 3,4-dihydro-2H-pyrans in accordance with a simple and environmentally benign procedure .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-pyran-5-carbonitrile can be represented by the formula C5H8O . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-2H-pyran-5-carbonitrile are quite diverse. For instance, the reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-2H-pyran-5-carbonitrile include a molecular weight of 84.1164 . The IUPAC Standard InChI is InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 .Applications De Recherche Scientifique
Synthesis of Functionalized 3,4-dihydro-2H-pyrans
This compound is used in the synthesis of functionalized 3,4-dihydro-2H-pyrans via catalytic multicomponent reaction . The optimized reaction conditions allow the selective synthesis of the highly functionalized 3,4-dihydro-2H-pyrans from commercially available starting materials .
Conformational Analysis
The conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran have been studied using VUV-MATI spectroscopy and Franck–Condon fitting . This research provides valuable insights into the conformational interconversion of 3,4-dihydro-2H-pyran in both the neutral and the cationic ground states .
Polymerization Reaction
3,4-dihydro-2H-pyran-5-carbonitrile is involved in the polymerization reaction either alone or with unsaturated compounds . This finds application in polymer industries .
Preparation of Bicyclic Compounds
This compound is employed in the preparation of bicyclic compounds of epoxide-fused, halo compounds, and allenic alcohols .
Synthesis of Tetrahydropyranylated Products
3,4-dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
Synthesis of Tetrahydropyran Derivatives
This compound can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound can undergo various chemical reactions, including oxidation, reduction, and acid-catalyzed reactions .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways depending on their specific chemical structure and the presence of functional groups .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds can have various effects at the molecular and cellular level, depending on their specific chemical structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of 3,4-dihydro-2H-pyran-5-carbonitrile can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For instance, it’s known that similar compounds can be stored in a dry environment and under -20°C to maintain their stability .
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-6-2-1-3-8-5-6/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRPVMXEZMTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyran-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 3,4-dihydro-2H-pyran-5-carbonitriles?
A1: A prevalent synthetic strategy utilizes Hetero-Diels-Alder reactions. [, , , ] This approach involves reacting an electron-deficient alkene, such as a 3-aryl-2-cyano-2-propenoate or a 3-aryl-2-benzoyl-2-propenenitrile, with an enol ether as the diene. This reaction proceeds with high regio- and diastereoselectivity, yielding substituted 3,4-dihydro-2H-pyran-5-carbonitriles. [, , , ] Another method involves a tandem Michael addition/asymmetric transfer hydrogenation/cyclization reaction catalyzed by a bifunctional Noyori-Ikariya type catalyst. []
Q2: Why are 3,4-dihydro-2H-pyran-5-carbonitriles considered valuable synthetic intermediates?
A2: The presence of the dihydropyran ring, the cyano group, and the possibility for diverse substituents makes these compounds highly versatile. [] They can be readily transformed into a variety of useful building blocks. For example, they can be hydrolyzed to aldehydes or ketones, alcoholized to acetals, decarboxylated to γ-cyano acetals, and further reduced to δ-amino acetals or acetals of β-amino acid esters. []
Q3: Can you provide an example of how the stereochemistry of 3,4-dihydro-2H-pyran-5-carbonitriles influences their reactivity?
A3: In the synthesis of 2,4,6-triaryl-3,4-dihydro-2H-pyran-5-carbonitriles using 3-aryl-2-benzoyl-2-propenenitriles and styrenes, both cis and trans diastereomers are formed. [] The ratio of these isomers depends on the substituents on the styrene and can influence further reactions of these cycloadducts.
Q4: Are there computational studies related to the formation of 3,4-dihydro-2H-pyran-5-carbonitriles?
A4: While the provided abstracts do not mention specific computational studies, computational chemistry tools could be employed to investigate the mechanism of the Hetero-Diels-Alder reactions leading to these compounds. [, , , ] Exploring the transition states and intermediates could provide insights into the observed regio- and diastereoselectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3368395.png)

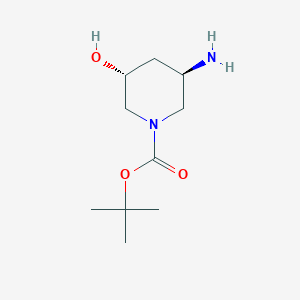
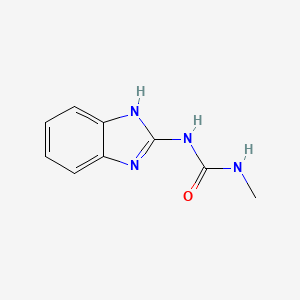
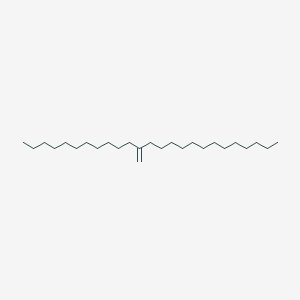



![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)
